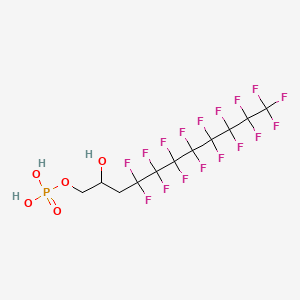

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate

Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts significant hydrophobicity and chemical stability. It is often used in various industrial and scientific applications due to these properties.

Properties

CAS No. |

94158-69-7 |

|---|---|

Molecular Formula |

C11H8F17O5P |

Molecular Weight |

574.12 g/mol |

IUPAC Name |

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) dihydrogen phosphate |

InChI |

InChI=1S/C11H8F17O5P/c12-4(13,1-3(29)2-33-34(30,31)32)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,29H,1-2H2,(H2,30,31,32) |

InChI Key |

ZAAFLQNFGSTNRW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid or its derivatives. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful handling of fluorinated intermediates and the use of specialized equipment to manage the highly reactive nature of the fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, amides, and thiol derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.

Biology: Employed in the study of membrane proteins due to its ability to mimic lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Industry: Utilized in the production of water-repellent coatings and materials.

Mechanism of Action

The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The high fluorine content creates a highly hydrophobic environment, which can influence the behavior of other molecules in its vicinity. This compound can interact with lipid bilayers, proteins, and other hydrophobic entities, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide

- 1H,1H,2H,2H-Perfluorodecanethiol

- 1H,1H,2H,2H-Perfluoro-1-octanol

Uniqueness

Compared to similar compounds, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate is unique due to its phosphate group, which imparts additional chemical reactivity and potential for forming strong interactions with biological molecules. This makes it particularly useful in applications requiring both hydrophobicity and specific chemical functionality.

Biological Activity

The compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate is a member of the polyfluoroalkyl substances (PFAS) family. PFAS are known for their unique chemical properties, including resistance to water and oil. This article explores the biological activity of this specific compound, focusing on its interactions within biological systems, potential toxicity, and environmental implications.

This compound is characterized by a long carbon chain with multiple fluorinated groups and a phosphate moiety. Its structure contributes to its biological activity and persistence in the environment.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H4F17O4P |

| Molecular Weight | 500.1 g/mol |

| CAS Number | 94200-45-0 |

| Solubility | Low solubility in water |

| Stability | Stable under environmental conditions |

The biological activity of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate primarily involves:

- Cell Membrane Interaction : The hydrophobic nature of the fluorinated tail allows it to integrate into cell membranes. This can disrupt membrane integrity and function.

- Endocrine Disruption : Studies indicate that PFAS can interfere with hormone function by mimicking natural hormones or altering hormone signaling pathways.

- Cytotoxicity : The compound has shown potential cytotoxic effects in various cell lines.

Case Study 1: Cytotoxic Effects in HepG2 Cells

A study evaluated the cytotoxic effects of various PFAS compounds on HepG2 liver cells. The results indicated that exposure to 4,4,5,5... phosphate resulted in significant cell death at concentrations above 50 µM after 24 hours.

Case Study 2: Endocrine Disruption

Research conducted on rat models demonstrated that exposure to this compound led to altered levels of thyroid hormones. The disruption was observed at low doses (1 µg/kg body weight), suggesting high sensitivity of endocrine systems to PFAS exposure.

Table 2: Summary of Biological Studies

| Study | Model | Findings |

|---|---|---|

| Cytotoxicity in HepG2 Cells | In vitro | Significant cell death at >50 µM |

| Endocrine Disruption | Rat model | Altered thyroid hormone levels at 1 µg/kg |

Environmental Impact

The persistence of PFAS in the environment raises concerns regarding bioaccumulation and long-term ecological effects. This compound has been detected in various environmental matrices including soil and water bodies.

Biodegradation Potential

Research indicates that the hydrolysis of this compound can lead to the formation of less harmful substances; however, complete degradation remains challenging due to its stable chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.